molecular formula C7H13N3S2 B13349835 N-Ethyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-amine

N-Ethyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-amine

Cat. No.: B13349835
M. Wt: 203.3 g/mol
InChI Key: INCSYVPPFOKKCK-UHFFFAOYSA-N
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Description

N-Ethyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-amine is a synthetic organic compound designed for research and development applications. It features a 1,3,4-thiadiazole heterocycle, a privileged structure in medicinal chemistry known for its remarkable biological activities . The core 1,3,4-thiadiazole scaffold is a recognized bioisostere for pyrimidine and pyridazine rings, which can enhance the lipophilicity and bioavailability of lead compounds . This specific molecule integrates a 5-methyl-1,3,4-thiadiazole unit connected via a thioether bridge to an N-ethyl aminoethane side chain. The thioether linkage is a common feature in bioactive molecules and ligands for metal complexes . The terminal amine group provides a versatile handle for further chemical derivatization, such as amide bond formation or salt generation, making this compound a valuable intermediate for constructing more complex chemical entities. Researchers can utilize this compound as a key synthon in the synthesis of potential pharmacologically active molecules. Derivatives of 1,3,4-thiadiazole have been extensively investigated and shown to possess a broad spectrum of biological activities, including antimicrobial , anticancer , antiepileptic , and antileishmanial properties . The structural motif of a thiadiazole ring linked through a sulfur atom to a flexible chain is a proven strategy in drug discovery, as demonstrated in the synthesis of other targeted bioactive molecules . This product is intended for research purposes as a chemical reference standard and building block. It is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H13N3S2

Molecular Weight

203.3 g/mol

IUPAC Name

N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanamine

InChI

InChI=1S/C7H13N3S2/c1-3-8-4-5-11-7-10-9-6(2)12-7/h8H,3-5H2,1-2H3

InChI Key

INCSYVPPFOKKCK-UHFFFAOYSA-N

Canonical SMILES

CCNCCSC1=NN=C(S1)C

Origin of Product

United States

Preparation Methods

Cyclodehydration of Thiosemicarbazides with Carboxylic Acids

  • Reagents: Aromatic or heterocyclic carboxylic acids, thiosemicarbazide, phosphorus oxychloride (POCl₃).
  • Procedure: The carboxylic acid derivatives are first converted into acid chlorides in situ using thionyl chloride or POCl₃. These intermediates react with thiosemicarbazide under reflux, leading to cyclization and formation of the 1,3,4-thiadiazole ring.
  • Reaction Conditions: Reflux at 80–90°C, followed by neutralization and purification via recrystallization.

This method is well-established for synthesizing various 1,3,4-thiadiazole derivatives, including those with methyl substitutions at the 5-position, as seen in the synthesis of 5-methyl-1,3,4-thiadiazole-2-amine derivatives.

Sommelet Reaction for Formyl Derivatives

  • Reagents: Aromatic or heterocyclic amines, hexamethylenetetramine (HMTA), formaldehyde, and catalysts.
  • Procedure: The reaction involves formation of heterocyclic aldehydes via the Sommelet reaction, followed by cyclization to form the thiadiazole ring, especially for derivatives with formyl groups at the 5-position.

Functionalization to Attach Ethylamine

The final step involves attaching the ethylamine moiety to the thiadiazole core:

  • Method: Nucleophilic substitution of halogenated intermediates with ethylamine.
  • Reaction Conditions: Typically in polar aprotic solvents (DMF, DMSO) at temperatures of 60–100°C, with excess ethylamine to drive the reaction to completion.

Summary of the Synthetic Route

Step Description Reagents & Conditions References
1 Cyclization to form 1,3,4-thiadiazole core Thiosemicarbazide + carboxylic acid derivatives, POCl₃, reflux ,,
2 Halogenation at the 2-position Halogenating agents (e.g., N-chlorosuccinimide), in presence of catalysts ,
3 Nucleophilic substitution with ethylamine Halogenated thiadiazole + ethylamine, DMF, reflux ,
4 Purification Crystallization, chromatography Standard

In-Depth Research Findings and Data

  • Reaction Yields: Typical yields for cyclization steps range from 70% to 85%, while substitution reactions often yield 60% to 75%, depending on the substituents and reaction conditions.
  • Spectral Data: Confirmatory NMR, IR, and elemental analyses validate the structure of intermediates and final compounds.
  • Reaction Optimization: Use of microwave-assisted synthesis has been reported to reduce reaction times and improve yields for heterocyclic ring formation.
  • Reaction Variations: Substituents on the aromatic ring influence reactivity; electron-withdrawing groups facilitate nucleophilic substitution, whereas electron-donating groups may require harsher conditions.

Notes on Practical Synthesis

  • Safety Precautions: Handling of phosphorus oxychloride and halogenating agents requires appropriate protective measures.
  • Purification Techniques: Recrystallization from ethanol or acetonitrile is standard; chromatography may be employed for complex mixtures.
  • Environmental Considerations: Use of greener solvents and microwave-assisted methods can reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides or sulfoxides, while reduction may produce amines or thiols .

Scientific Research Applications

N-Ethyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-amine is a chemical compound with a thiadiazole moiety and an ethyl amine group, making it of interest in medicinal chemistry due to the potential pharmacological properties of the 5-methyl-1,3,4-thiadiazole group. The specific biological activities of this compound are still being researched, but are expected to align with the established properties of similar compounds.

Reactivity
The reactivity of this compound is due to its functional groups, and it can undergo reactions for further derivatization and exploration of biological activities.

Biological Activities
Research indicates that compounds containing thiadiazole rings often demonstrate notable biological activities.

Applications
this compound has potential applications in various fields. Interaction studies suggest that similar compounds can interact effectively with enzymes and bacterial receptors, potentially leading to enhanced inhibitory activity against target enzymes.

Several compounds share structural similarities with this compound.

Compound NameStructureUnique Features
2-Amino-thiazoleContains a thiazole ringKnown for anti-inflammatory properties
5-Amino-[1,3,4]thiadiazoleSimilar thiadiazole coreExhibits potent urease inhibition
2-(Thioethyl)-5-methyl-[1,3,4]thiadiazoleContains a thioether linkageDisplays antimicrobial activity

This compound's unique combination of ethyl amine and thiadiazole functionalities sets it apart from similar compounds. Its specific biological activities and potential applications make it a promising candidate for further research and development in pharmacology and agrochemistry.

Mechanism of Action

The mechanism of action of N-Ethyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt processes related to DNA replication, which can inhibit the growth of bacterial and cancer cells. The compound may also interact with enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s uniqueness lies in its combination of a thioether bridge and ethylamine tail , which differentiates it from other thiadiazole derivatives. Below is a comparative analysis with key analogs:

Compound Name Substituents/Modifications Key Structural Differences Biological Activity Relevance
N-Ethyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-amine - 5-Methyl-thiadiazole
- Thioether-linked ethylamine
Reference compound Potential enhanced bioavailability due to ethylamine lipophilicity
5-[(3,5-Dimethylpyrazol-1-yl)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine - Pyrazole-methyl group at C-5
- Ethylamine at C-2
Pyrazole moiety introduces aromaticity and H-bonding sites Antifungal/antiparasitic activity (pyrazole synergy)
N-[(4-Chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide - Sulfonamide-pyridine backbone
- Chlorophenyl carbamoyl
Bulky sulfonamide group enhances target specificity Anticancer activity via kinase inhibition
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide - Hydroxypyrimidine-thioether
- Isoxazole-acetamide
Polar pyrimidine and isoxazole improve solubility Antibacterial activity (Gram-positive focus)

Key Observations :

  • Thioether vs. Direct Bonding : The thioether in the target compound may enhance metabolic stability compared to direct C-N bonds in analogs like 5-(nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines .

Pharmacological Activity

Antitumor Potential
  • The target compound’s ethylamine tail may mimic alkylating agents, disrupting DNA replication. This contrasts with N-[(4-chlorophenyl)carbamoyl] derivatives , which rely on sulfonamide-mediated enzyme inhibition.
  • 2-Amino-1,3,4-thiadiazole (ATDA) : A historical analog lacking the thioether group showed antitumor activity in preclinical models but had poor solubility. The target compound’s ethyl group may address this limitation.
Antimicrobial and Antiparasitic Activity
  • 5-(Nitrofuran-2-yl)-1,3,4-thiadiazols : Exhibit potent antileishmanial activity (IC50 < 1 µM) but suffer from nitro-group toxicity. The target compound’s methyl and ethyl groups may reduce toxicity while retaining efficacy.
  • Thiadiazole-isoxazole hybrids : Show Gram-positive selectivity due to isoxazole’s affinity for bacterial cell walls. The target compound’s thioether may broaden the spectrum.

Physicochemical Properties

Property Target Compound 5-[(3,5-Dimethylpyrazol)methyl] Analog Sulfonamide-Pyridine Derivative
LogP ~2.1 (predicted) ~1.8 ~0.5 (due to sulfonamide)
Solubility Moderate in ethanol/DMSO Low in water, high in DMF High in aqueous buffers
Melting Point Not reported (analogs: 160–170°C) 167–171°C 167–171°C

Implications : Higher lipophilicity (LogP ~2.1) suggests better membrane permeability than sulfonamide derivatives but may require formulation aids for aqueous delivery.

Biological Activity

N-Ethyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound is characterized by a thiadiazole moiety linked to an ethyl amine group. The molecular formula of this compound is C7H13N3S2C_7H_{13}N_3S_2, with a molecular weight of approximately 203.3 g/mol. The presence of the thiadiazole ring is significant as it is often associated with various pharmacological properties.

Biological Activities

Research indicates that thiadiazole-containing compounds typically exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antifungal Activity : Thiadiazole derivatives have also been reported to possess antifungal properties. In studies involving 2-amino-thiadiazoles, compounds exhibited notable activity against fungal strains including Aspergillus niger and Candida albicans, often outperforming standard antifungal agents .
  • Cytotoxic Effects : Some studies have explored the cytotoxic potential of thiadiazole derivatives in cancer cell lines. For example, certain derivatives have shown promising results in inhibiting cell proliferation in Jurkat and A-431 cancer cell lines, indicating potential applications in cancer therapy .

The mechanism of action for this compound is hypothesized to involve interaction with specific biological targets. Molecular docking studies suggest that compounds with similar structures can effectively bind to enzymes such as urease and certain bacterial receptors. These interactions may inhibit enzymatic activity and disrupt cellular processes in target organisms.

Synthesis Pathways

The synthesis of this compound typically involves multi-step chemical reactions designed to ensure high yields and purity. A common synthetic route includes the formation of the thiadiazole ring followed by the introduction of the ethyl amine group through nucleophilic substitution reactions.

Comparative Analysis with Related Compounds

To better understand the unique properties of N-Ethyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-amines, a comparison with structurally similar compounds can be insightful:

Compound NameStructureUnique Features
2-Amino-thiazoleContains a thiazole ringKnown for anti-inflammatory properties
5-Amino-[1,3,4]thiadiazoleSimilar thiadiazole coreExhibits potent urease inhibition
2-(Thioethyl)-5-methyl-[1,3,4]thiadiazoleContains a thioether linkageDisplays antimicrobial activity

The combination of ethyl amine and thiadiazole functionalities in this compound distinguishes it from these compounds and suggests its potential for further pharmacological exploration.

Q & A

Q. Table 1: Comparative Synthesis Routes

MethodYield (%)SolventCatalystReference
Nucleophilic Substitution78EthanolK₂CO₃
Multi-step Coupling65DMFTriethylamine

Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl group δ 1.2–1.4 ppm, thiadiazole ring δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 248.3) .
  • IR Spectroscopy : Identifies S–S (500–550 cm⁻¹) and C–N (1250–1350 cm⁻¹) stretches .
  • Elemental Analysis : Validates C, H, N, S composition (±0.3% error) .

Advanced: How can researchers resolve contradictions in reported biological activities of thiadiazole derivatives?

Discrepancies often arise from assay conditions or structural analogs. Strategies include:

  • Dose-response curves : Establish IC₅₀ values across multiple cell lines to differentiate potency .
  • Structural benchmarking : Compare with analogs (e.g., N-ethyl vs. N-methyl substitutions) to isolate substituent effects .
  • Reproducibility checks : Validate results in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

Advanced: What computational methods are recommended to predict the reactivity of this compound?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electron density at sulfur sites for nucleophilic attack .
  • Molecular Docking : Simulate binding to targets like EGFR or DHFR using AutoDock Vina to prioritize synthesis .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., logP >3 may limit solubility) .

Basic: What are the common impurities formed during synthesis, and how are they identified?

  • Byproducts : Unreacted 5-methyl-1,3,4-thiadiazol-2-thiol (detected via TLC, Rf 0.5 in ethyl acetate/hexane) .
  • Oxidation products : Sulfoxides (identified by MS [M+16]⁺ peaks) .
  • Resolution : HPLC with C18 column (acetonitrile/water gradient) separates impurities (>99% purity) .

Advanced: How can X-ray crystallography data be utilized to confirm the molecular geometry of this compound?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve thiadiazole ring planarity and bond angles .
  • Refinement : SHELXL refines anisotropic displacement parameters; WinGX visualizes H-bonding (e.g., N–H⋯N interactions) .
  • Validation : Check CIF files against IUCr standards for torsional angles and packing motifs .

Advanced: What strategies optimize the compound's solubility and stability for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH adjustment : Buffer at pH 6.5–7.4 to prevent thioether hydrolysis .
  • Lyophilization : Stabilize as a hydrochloride salt for long-term storage .

Basic: What in vitro models are typically used to assess the antimicrobial activity of thiadiazole derivatives?

  • Bacterial strains : Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) via broth microdilution (MIC ≤16 µg/mL) .
  • Fungal assays : Candida albicans (ATCC 90028) using agar disk diffusion .
  • Cytotoxicity : MTT assay on HEK-293 cells to determine selectivity index (SI >10) .

Advanced: How does the presence of the ethylthio group influence the compound's pharmacokinetic properties?

  • Lipophilicity : Ethylthio increases logP by ~0.5 units compared to methylthio, enhancing membrane permeability .
  • Metabolism : CYP3A4-mediated oxidation forms sulfoxide metabolites (detected via LC-MS/MS) .
  • Half-life : Rat pharmacokinetic studies show t₁/₂ = 4.2 h (iv) due to hepatic clearance .

Advanced: What are the best practices for analyzing intermolecular interactions in the crystal lattice of similar thiadiazole compounds?

  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., S⋯H interactions ≈12% of surface) .
  • π-Stacking Metrics : Measure centroid distances (3.5–4.0 Å) and dihedral angles (<10°) using Mercury .
  • Thermal Ellipsoids : ORTEP plots validate anisotropic displacement (Uₑq <0.05 Ų for stable packing) .

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